L-Thymidine

Stereoselectivity Viral Thymidine Kinase Prodrug Activation

L-Thymidine (CAS 16053-52-4), the synthetic L-enantiomer of thymidine, is a cornerstone for antiviral research and pharmaceutical quality control. A critical failure in R&D is the generic substitution of D-thymidine, which is readily incorporated into host DNA via human thymidine kinase 1 (TK1), leading to off-target toxicity. - **Definitive Selectivity**: This compound bypasses human TK1, being selectively phosphorylated by viral enzymes like HSV1 TK (Ki = 2 µM), making it the correct tool for studying HBV replication and stereospecific enzyme recognition. - **Dual-Use Application**: It serves as both a potent, selective inhibitor of Hepatitis B Virus (HBV) replication and as the officially designated Stavudine EP Impurity B, which is essential for analytical method validation and batch release. - **Reliability Assured**: Supplied with full analytical documentation to ensure batch-to-batch consistency, directly supporting reproducible preclinical efficacy studies and regulatory-compliant QC workflows.

Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
CAS No. 16053-52-4
Cat. No. B092121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Thymidine
CAS16053-52-4
Synonyms1-(2'-deoxy-beta-D-threo-pentofuranosyl)thymine
1-(2'-deoxy-beta-threopentofuranosyl)thymine
1-DPFT
Molecular FormulaC10H14N2O5
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
InChIInChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1
InChIKeyIQFYYKKMVGJFEH-BWZBUEFSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Thymidine CAS 16053-52-4 Procurement Overview: An Unnatural L-Nucleoside with Stereochemically-Defined Antiviral Selectivity


L-Thymidine (CAS 16053-52-4), also referred to as β-L-thymidine or Telbivudine, is a synthetic L-enantiomer of the naturally occurring nucleoside D-thymidine [1]. As an unsubstituted β-L-2′-deoxynucleoside, it functions as a thymidine nucleoside analogue [2]. Its primary mechanism of action involves selective phosphorylation by viral thymidine kinases (e.g., HSV1 TK) and subsequent inhibition of viral DNA polymerases, notably that of Hepatitis B Virus (HBV) [3]. Unlike its natural D-enantiomer, L-Thymidine exhibits a distinct stereochemical recognition profile by cellular kinases, which underpins its potential for reduced off-target toxicity in host cells [1].

L-Thymidine 16053-52-4: Why Substituting with D-Thymidine or Other Nucleoside Analogs Fails in Antiviral Research


Generic substitution with D-thymidine (natural enantiomer) or alternative antiviral nucleosides (e.g., Lamivudine, Adefovir) is scientifically unsound for research applications requiring L-Thymidine. The critical failure point lies in stereospecific enzyme recognition. D-thymidine is efficiently phosphorylated by ubiquitous human thymidine kinase 1 (TK1) and incorporated into host DNA, whereas L-Thymidine is not a substrate for human cytosolic TK, thereby mitigating host toxicity [1]. Furthermore, other HBV antivirals like Lamivudine (a cytidine analog) and Adefovir (a nucleotide analog) exhibit distinct resistance profiles and mitochondrial toxicity liabilities compared to the L-thymidine scaffold [2]. Even within the L-nucleoside class, L-Thymidine demonstrates superior substrate specificity for viral enzymes relative to other L-nucleosides like L-deoxycytidine, directly impacting its potency and selectivity profile [3][4].

L-Thymidine (CAS 16053-52-4): A Quantitative Evidence Guide for Scientific Procurement


Stereospecific Viral Enzyme Activation vs. Human Thymidine Kinase

L-Thymidine (L-T) is phosphorylated by HSV1 thymidine kinase (TK) with identical efficiency to its natural D-enantiomer, exhibiting a Ki of 2 µM for the viral enzyme, which is comparable to the Km of 2.8 µM for the natural substrate D-thymidine [1]. Critically, in vitro assays demonstrate that human thymidine kinase does not recognize L-Thymidine as a substrate [1]. This stereospecific activation is in contrast to D-thymidine, which is a substrate for both viral and human TKs, leading to potential host toxicity.

Stereoselectivity Viral Thymidine Kinase Prodrug Activation

In Vivo Efficacy Against Hepadnaviruses: Reduction in Viral Load

L-Thymidine (L-dT) demonstrates a potent antihepadnaviral effect in vivo, reducing plasma viral DNA loads in the chronically infected woodchuck model by up to 8 log10 genome equivalents/mL [1]. This profound level of viral suppression is a hallmark of its efficacy and distinguishes it from less potent nucleoside analogs in this predictive model.

HBV Woodchuck Model Viral Load Reduction

Favorable In Vitro and In Vivo Toxicity Profile

Preclinical toxicological studies confirm that L-Thymidine (L-dT) is nontoxic and nonclastogenic at doses far exceeding anticipated clinical exposure levels [1]. In vitro, L-dT exhibits a favorable toxicity profile, showing no impact on human DNA polymerases (α, β, γ) or mitochondrial function [2]. This is a key differentiator from certain D-nucleoside analogs (e.g., AZT) which are known to inhibit mitochondrial DNA polymerase γ and cause dose-limiting toxicities [3].

Toxicology Safety Profile Mitochondrial Toxicity

Superior Clinical Antiviral Efficacy vs. Lamivudine in Chronic Hepatitis B

In a Phase 3 clinical trial, L-Thymidine (Telbivudine/LdT) demonstrated significantly greater antiviral efficacy than Lamivudine after one year of treatment [1]. The median reduction in serum HBV DNA was 6.09-6.43 log10 copies/mL for LdT, compared to 4.66 log10 copies/mL for Lamivudine [1]. Additionally, 61% of LdT-treated patients achieved undetectable HBV DNA by PCR, versus only 32% in the Lamivudine group (p<0.05) [1].

Clinical Trial HBV DNA Suppression Lamivudine

L-Thymidine 16053-52-4: Best Application Scenarios for Research and Industrial Procurement


Preclinical Development of Selective Anti-HBV Therapies

L-Thymidine is the optimal choice for research programs focused on developing potent and selective inhibitors of Hepatitis B Virus (HBV) replication. Its demonstrated ability to reduce viral load by up to 8 log10 in the woodchuck model and its superior clinical efficacy over lamivudine [1] provide a robust foundation for preclinical efficacy studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and investigation of combination therapies. Procurement is justified for studies aiming to achieve deep and sustained viral suppression.

Investigating Stereospecificity of Nucleoside Kinases and Antiviral Prodrug Activation

The unique stereochemical properties of L-Thymidine make it an invaluable tool for studying the structure-activity relationship (SAR) and stereospecificity of viral and host cell nucleoside kinases. Its selective phosphorylation by HSV1 TK (Ki = 2 µM) but complete lack of recognition by human cytosolic TK offers a well-defined system for probing enzyme active site geometry, designing novel prodrugs with enhanced selectivity, and teaching core concepts in medicinal chemistry and antiviral pharmacology [2].

Mitochondrial Toxicity Profiling of Antiviral Nucleoside Analogs

Given the well-documented mitochondrial toxicity associated with many D-nucleoside analogs (e.g., AZT, ddC) due to inhibition of human DNA polymerase γ , L-Thymidine serves as a critical negative control or comparator compound in toxicity screening panels. Its demonstrated lack of effect on human DNA polymerases (α, β, γ) and mitochondrial function [1] allows researchers to benchmark the off-target effects of new chemical entities and study mechanisms of nucleoside analog-induced mitochondrial dysfunction in a controlled manner.

Synthesis and Quality Control of Stavudine (d4T)

L-Thymidine is officially designated as Stavudine EP Impurity B . For pharmaceutical manufacturers and analytical laboratories involved in the production or quality control (QC) of the antiretroviral drug Stavudine, procurement of high-purity L-Thymidine is essential for preparing reference standards, validating analytical methods (e.g., HPLC, UPLC), and ensuring batch-to-batch consistency and regulatory compliance. Its use as a certified impurity standard is a non-negotiable requirement in this industrial application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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